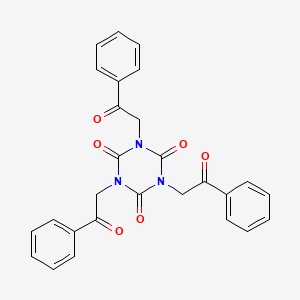![molecular formula C11H13ClN2O6S B14586913 Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate CAS No. 61154-58-3](/img/structure/B14586913.png)
Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate typically involves multiple steps, starting with the preparation of the 4-chloro-2-nitrobenzyl chloride. This intermediate is then reacted with sulfamoyl acetate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-amino-2-nitrophenyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid and ethanol.
Applications De Recherche Scientifique
Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand the interactions of sulfamoyl-containing compounds with biological systems.
Mécanisme D'action
The mechanism of action of Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfamoyl group allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl {[(4-bromo-2-nitrophenyl)methyl]sulfamoyl}acetate
- Ethyl {[(4-fluoro-2-nitrophenyl)methyl]sulfamoyl}acetate
- Ethyl {[(4-methyl-2-nitrophenyl)methyl]sulfamoyl}acetate
Uniqueness
Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate is unique due to the presence of the chloro group, which can influence its reactivity and interactions compared to its analogs with different substituents. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Propriétés
Numéro CAS |
61154-58-3 |
|---|---|
Formule moléculaire |
C11H13ClN2O6S |
Poids moléculaire |
336.75 g/mol |
Nom IUPAC |
ethyl 2-[(4-chloro-2-nitrophenyl)methylsulfamoyl]acetate |
InChI |
InChI=1S/C11H13ClN2O6S/c1-2-20-11(15)7-21(18,19)13-6-8-3-4-9(12)5-10(8)14(16)17/h3-5,13H,2,6-7H2,1H3 |
Clé InChI |
MDHQAVMMEBDDMA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CS(=O)(=O)NCC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


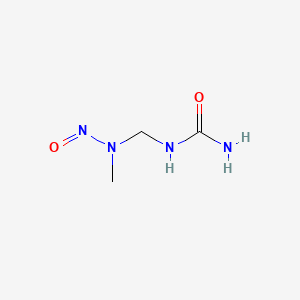
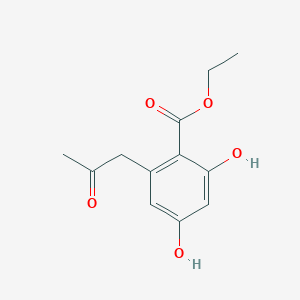
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)
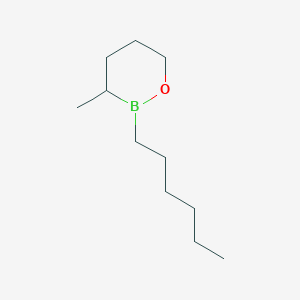

![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)
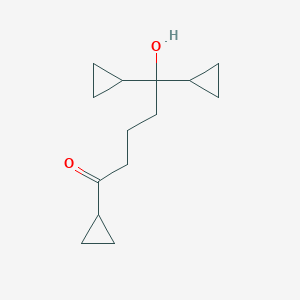
![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
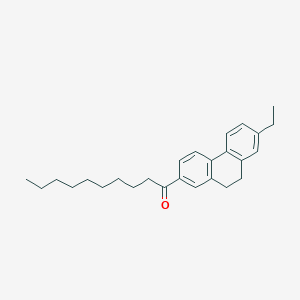
![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)

![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)
